molecular formula C13H13N3O2 B13783115 3-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid CAS No. 928712-68-9

3-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

Katalognummer: B13783115
CAS-Nummer: 928712-68-9
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: DIDOFEZJRBDQRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ASISCHEM C63552, also known by its CAS number 928712-68-9, is a chemical compound used primarily in research and industrial applications.

Vorbereitungsmethoden

The synthesis of ASISCHEM C63552 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

ASISCHEM C63552 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

ASISCHEM C63552 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various chemical products .

Wirkmechanismus

The mechanism of action of ASISCHEM C63552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

ASISCHEM C63552 can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular frameworks.

Eigenschaften

CAS-Nummer

928712-68-9

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

3-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C13H13N3O2/c14-11(6-12(17)18)10-7-15-13(16-8-10)9-4-2-1-3-5-9/h1-5,7-8,11H,6,14H2,(H,17,18)

InChI-Schlüssel

DIDOFEZJRBDQRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.